molecular formula C3H10N2O2S B1373353 (2-Methanesulfonylethyl)hydrazine CAS No. 1179676-86-8

(2-Methanesulfonylethyl)hydrazine

Cat. No.: B1373353
CAS No.: 1179676-86-8
M. Wt: 138.19 g/mol
InChI Key: ZSIMMITZFDMUQK-UHFFFAOYSA-N
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Description

(2-Methanesulfonylethyl)hydrazine is an organic compound with the molecular formula C₃H₁₀N₂O₂S. It is a hydrazine derivative characterized by the presence of a methanesulfonyl group attached to an ethyl chain, which is further connected to a hydrazine moiety.

Biochemical Analysis

Biochemical Properties

(2-Methanesulfonylethyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and hydrazides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis . The interaction with enzymes such as hydrazine oxidase leads to the formation of reactive species that can bind to cellular macromolecules, causing cellular dysfunction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to significant soft tissue injury, pulmonary injury, seizures, coma, and even death in severe cases . It also impacts the production of pro-inflammatory cytokines and chemokines, thereby affecting inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic addition reactions. It reacts with carbonyl compounds to form hydrazones, which can further undergo reduction to alkanes . This compound can also inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism. The formation of hydrazones involves the deprotonation of the weakly acidic N-H bond, resulting in the hydrazone anion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that hydrazine derivatives can degrade over time, leading to the formation of ammonia, hydrogen, and nitrogen . These degradation products can have varying impacts on cellular processes, depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild symptoms such as loss of body weight and hypoglycemia. At high doses, it can lead to severe adverse effects, including fatty degeneration of the liver, convulsions, and even death . The threshold effects observed in these studies highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including both enzymatic and non-enzymatic reactions. It interacts with enzymes such as hydrazine oxidase, leading to the formation of reactive species that bind to cellular macromolecules . These interactions can result in significant changes in metabolic flux and metabolite levels, affecting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . The distribution of this compound is crucial for understanding its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps in elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methanesulfonylethyl)hydrazine typically involves the reaction of ethyl methanesulfonate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3SO2CH2CH2OH+N2H4H2OCH3SO2CH2CH2NHNH2+H2O\text{CH}_3\text{SO}_2\text{CH}_2\text{CH}_2\text{OH} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{CH}_3\text{SO}_2\text{CH}_2\text{CH}_2\text{NHNH}_2 + \text{H}_2\text{O} CH3​SO2​CH2​CH2​OH+N2​H4​⋅H2​O→CH3​SO2​CH2​CH2​NHNH2​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and purification steps to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: (2-Methanesulfonylethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl hydrazides, while reduction can produce simpler hydrazine derivatives .

Scientific Research Applications

(2-Methanesulfonylethyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • (2-Methanesulfonylethyl)hydrazine hydrochloride
  • (2-Methanesulfonylpropyl)hydrazine
  • (2-Methanesulfonylbutyl)hydrazine

Comparison: Compared to its analogs, this compound is unique due to its specific ethyl chain length, which can influence its reactivity and interaction with other molecules. The presence of the methanesulfonyl group also imparts distinct chemical properties, making it suitable for specific applications .

Properties

IUPAC Name

2-methylsulfonylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-8(6,7)3-2-5-4/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIMMITZFDMUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179676-86-8
Record name (2-methanesulfonylethyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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